molecular formula C8H7NO5 B2388352 5-[(Methoxycarbonyl)oxy]nicotinic acid CAS No. 325970-20-5

5-[(Methoxycarbonyl)oxy]nicotinic acid

Cat. No.: B2388352
CAS No.: 325970-20-5
M. Wt: 197.146
InChI Key: UHQIMAWIOIZAJR-UHFFFAOYSA-N
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Description

5-[(Methoxycarbonyl)oxy]nicotinic acid is a chemical compound with the molecular formula C8H7NO5. It is a derivative of nicotinic acid, featuring a methoxycarbonyl group attached to the oxygen atom at the 5-position of the nicotinic acid ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Methoxycarbonyl)oxy]nicotinic acid typically involves the esterification of nicotinic acid with methoxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure consistent product quality and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-[(Methoxycarbonyl)oxy]nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(Methoxycarbonyl)oxy]nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in biological systems and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Methoxycarbonyl)oxy]nicotinic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can undergo hydrolysis to release nicotinic acid, which is known to interact with nicotinic acid receptors. These receptors are involved in various physiological processes, including lipid metabolism and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic acid: The parent compound, known for its role in lipid metabolism.

    Methyl nicotinate: Similar structure but with a methyl ester group instead of methoxycarbonyl.

    Ethyl nicotinate: Another ester derivative with an ethyl group.

Uniqueness

5-[(Methoxycarbonyl)oxy]nicotinic acid is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and reactivity compared to other nicotinic acid derivatives .

Properties

IUPAC Name

5-methoxycarbonyloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-13-8(12)14-6-2-5(7(10)11)3-9-4-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQIMAWIOIZAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=CN=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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